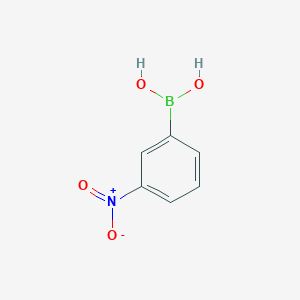

3-Nitrophenylboronic acid

Übersicht

Beschreibung

3-Nitrophenylboronic acid, also known as 3-nitrobenzeneboronic acid, is an organic compound with the molecular formula C6H6BNO4. It is a derivative of boronic acid and contains a nitro group attached to the benzene ring. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Nitrophenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 3-nitroaniline with boron tribromide (BBr3) in the presence of a suitable solvent such as dichloromethane. The reaction typically occurs at low temperatures to prevent over-alkylation and to ensure the formation of the desired boronic acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OCH3)3). This method is preferred due to its scalability and efficiency .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

3-NPBA serves as a critical arylboronic acid reagent in Pd-catalyzed Suzuki-Miyaura couplings, enabling C–C bond formation. Representative examples include:

Key Features :

-

Reactions typically require a base (e.g., K₂CO₃) and Pd catalysts (e.g., Pd(PPh₃)₄, Pd/C).

-

Electron-withdrawing nitro group enhances reactivity by polarizing the boron center .

Diol Esterification and Reversible Binding

3-NPBA reacts with diols (e.g., ethylene glycol, propylene glycol) to form boronate esters, with kinetics influenced by pH:

Mechanism :

-

Acidic/Neutral pH : Boronic acid (B(OH)₂) reacts via a two-step process: rapid diol binding followed by dehydration .

-

Basic pH : Boronate ion (B(OH)₃⁻) reacts slowly due to reduced electrophilicity .

Enzyme Inhibition

3-NPBA inhibits β-lactamases, restoring antibiotic efficacy against resistant bacteria:

Structural Insight :

Crystal structures show 3-NPBA forms a tetrahedral adduct with the catalytic serine residue, mimicking β-lactam substrates .

Oxidative Carbocyclization

3-NPBA facilitates ene carbocyclization of acetylenic dicarbonyl compounds:

| Substrate | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Acetylenic ketoester | Fused bicyclic ketone | 3-NPBA (20 mol%), RT, 24h | 85% |

Mechanism : Boronic acid activates the alkyne toward intramolecular cyclization via π-electrophilic interaction .

Biological Interactions

-

Hydrogen Peroxide Detection : 3-NPBA reacts with H₂O₂ to form phenolic derivatives, enabling fluorometric sensing in food samples .

-

Anticancer Activity : Induces apoptosis in breast cancer cells (MCF-7) via caspase-3 activation (IC₅₀ = 18 µM) .

Comparative Reactivity

| Reaction Type | 3-NPBA Reactivity vs. Analogues | Key Factor |

|---|---|---|

| Suzuki Coupling | >10× faster than phenylboronic acid | Nitro group enhances electrophilicity |

| Diol Binding | 10³× faster than boronate ion (B(OH)₃⁻) | Protonation state of boron |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Nitrophenylboronic acid serves as an important reagent in organic synthesis due to its ability to form stable boronate esters with various electrophiles.

Case Study: Synthesis of Polyhydroquinolines

A study demonstrated the use of 3-NPBA as a catalyst for the one-pot synthesis of polyhydroquinolines from aldehydes and β-ketoesters. This reaction showcased high yields and selectivity, emphasizing the compound's catalytic efficiency in forming complex structures .

Medicinal Chemistry

In medicinal chemistry, 3-NPBA is utilized for its ability to inhibit certain enzymes, particularly beta-lactamases, which play a critical role in antibiotic resistance.

Case Study: Beta-Lactamase Inhibition

Research indicated that 3-NPBA acts as an effective inhibitor of beta-lactamases produced by Staphylococcus aureus and Escherichia coli. This inhibition can potentially enhance the efficacy of beta-lactam antibiotics against resistant strains .

Analytical Chemistry

This compound is employed in analytical methods for detecting and quantifying polyols and carbohydrates.

Application: Capillary Electrophoresis

A study highlighted the direct analysis of polyols using 3-NPBA in capillary electrophoresis. The compound's ability to form stable complexes with polyols allows for sensitive detection methods, significantly improving analytical precision .

Material Science

In material science, 3-NPBA is utilized to modify surfaces and enhance the properties of polymers.

Application: Surface Modification

Research has shown that incorporating 3-NPBA into polymer matrices can improve adhesion properties and mechanical strength. This application is particularly relevant in developing advanced materials for biomedical devices .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 3-nitrophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the design of boronic acid sensors for the detection of carbohydrates. The compound interacts with molecular targets through the formation of boronate esters, which are stable under physiological conditions .

Vergleich Mit ähnlichen Verbindungen

- 4-Nitrophenylboronic acid

- 3-Aminophenylboronic acid

- 4-Aminophenylboronic acid

- 3-Fluorophenylboronic acid

- 4-Methoxyphenylboronic acid

Comparison: 3-Nitrophenylboronic acid is unique due to the presence of the nitro group, which imparts distinct electronic properties compared to other phenylboronic acids. This makes it particularly useful in reactions requiring electron-withdrawing groups. In contrast, compounds like 3-aminophenylboronic acid and 4-aminophenylboronic acid contain amino groups, which are electron-donating and thus exhibit different reactivity patterns .

Biologische Aktivität

3-Nitrophenylboronic acid (3-NPBA) is a compound of significant interest in various biological and biochemical studies due to its unique properties and interactions with biological systems. This article explores the biological activity of 3-NPBA, focusing on its mechanisms of action, effects on cellular structures, and potential therapeutic applications.

3-NPBA exhibits biological activity primarily through its ability to form complexes with cis-diols, a feature common to many boronic acids. This property allows 3-NPBA to interact with various biomolecules, influencing their structure and function. The following mechanisms have been identified:

- Enzyme Inhibition : 3-NPBA has been shown to inhibit the activity of prostate-specific antigen (PSA), an enzyme implicated in prostate cancer progression. Studies indicate that 3-NPBA can significantly reduce PSA's proteolytic activity towards fibronectin, suggesting potential therapeutic applications in cancer treatment .

- Cellular Disruption : In plant cells, treatment with 3-NPBA leads to dramatic morphological changes, including the disassembly of cytoplasmic strands and nuclear collapse. This disruption correlates with the binding strength of the boronic acid, indicating that 3-NPBA is particularly effective at inducing cellular stress .

Case Studies

-

Inhibition of Prostate-Specific Antigen :

- Objective : To evaluate the inhibitory effects of 3-NPBA on PSA.

- Methodology : The study utilized fluorogenic substrates and Western blot analysis to assess fibronectin degradation by PSA in the presence of 3-NPBA.

- Results : Significant inhibition of fibronectin degradation was observed, suggesting that 3-NPBA could modulate PSA activity and potentially reduce tumor progression .

-

Effects on Plant Cells :

- Objective : To investigate the impact of various phenylboronic acids, including 3-NPBA, on tobacco cells.

- Methodology : Cells were treated with different concentrations of phenylboronic acids, and their structural integrity was assessed using fluorescence microscopy.

- Results : Treatment with 0.1 mM 3-NPBA for 2 hours resulted in severe cellular disruption, with up to 97% of cells showing significant morphological changes within four hours .

Table 1: Effects of Boronic Acids on Cellular Disruption

| Compound | pKa | % Cells Completely Disrupted (4h) | % Cells Partially Disrupted (4h) |

|---|---|---|---|

| This compound | 7.2 | 97% | - |

| 4-Nitrophenylboronic Acid | 7.3 | 77% | - |

| 3-Methoxyphenylboronic Acid | 8.6 | 29% | - |

| Methylboronic Acid | 10.7 | <5% | <5% |

Table 2: Inhibition of PSA Activity by Boron Compounds

| Compound | Fibronectin Degradation (%) | Inhibition Level |

|---|---|---|

| Boric Acid | ~30% | Partial Inhibition |

| This compound | ~85% | Significant Inhibition |

Applications and Implications

The biological activities of 3-NPBA suggest several potential applications:

- Cancer Therapy : Given its ability to inhibit PSA, further research into the use of 3-NPBA as a therapeutic agent in prostate cancer treatment is warranted.

- Plant Biology : The compound's effects on plant cell morphology could be utilized in studies related to plant stress responses and signaling pathways.

Eigenschaften

IUPAC Name |

(3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRGSYUVFVNSAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065416 | |

| Record name | Boronic acid, (3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13331-27-6 | |

| Record name | 3-Nitrophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13331-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrobenzeneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013331276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrophenylboronic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02797 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-nitrophenylboronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-nitrophenylboronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boronic acid, B-(3-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boronic acid, (3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NITROPHENYLBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLC765W4PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.